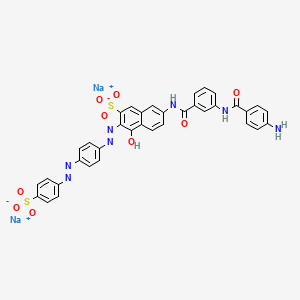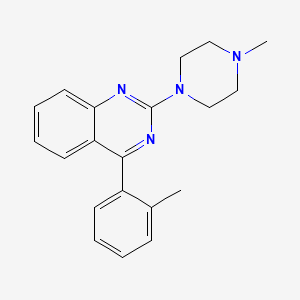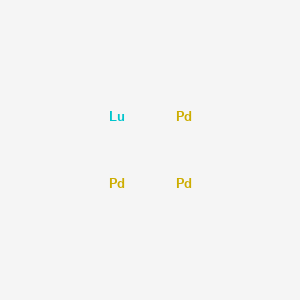
1,1'-(2-Phenylethene-1,1-diyl)bis(4-chlorobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2-Phenylethene-1,1-diyl)bis(4-chlorobenzene): is an organic compound characterized by its unique structure, which consists of a phenylethene core flanked by two 4-chlorobenzene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Phenylethene-1,1-diyl)bis(4-chlorobenzene) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-chlorobenzaldehyde and phenylacetylene.
Reaction Conditions: The intermediates undergo a series of reactions, including
Industrial Production Methods
In an industrial setting, the production of 1,1’-(2-Phenylethene-1,1-diyl)bis(4-chlorobenzene) can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(2-Phenylethene-1,1-diyl)bis(4-chlorobenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alkane derivative.
Substitution: The chlorobenzene groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide, resulting in the formation of methoxy derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkane derivatives.
Substitution: Methoxy derivatives.
Applications De Recherche Scientifique
1,1’-(2-Phenylethene-1,1-diyl)bis(4-chlorobenzene) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 1,1’-(2-Phenylethene-1,1-diyl)bis(4-chlorobenzene) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to oxidative stress and inflammation, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(2-Phenylethene-1,1-diyl)bis(4-bromobenzene): Similar structure but with bromine atoms instead of chlorine.
1,1’-(2-Phenylethene-1,1-diyl)bis(4-methoxybenzene): Contains methoxy groups instead of chlorine.
1,1’-(2-Phenylethene-1,1-diyl)bis(4-nitrobenzene): Contains nitro groups instead of chlorine.
Uniqueness
1,1’-(2-Phenylethene-1,1-diyl)bis(4-chlorobenzene) is unique due to its specific electronic properties conferred by the chlorine atoms. These properties make it particularly suitable for applications in organic electronics and materials science.
Propriétés
Numéro CAS |
6337-37-7 |
|---|---|
Formule moléculaire |
C20H14Cl2 |
Poids moléculaire |
325.2 g/mol |
Nom IUPAC |
1-chloro-4-[1-(4-chlorophenyl)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C20H14Cl2/c21-18-10-6-16(7-11-18)20(14-15-4-2-1-3-5-15)17-8-12-19(22)13-9-17/h1-14H |
Clé InChI |
OEYPUXSHQLSKCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14721922.png)
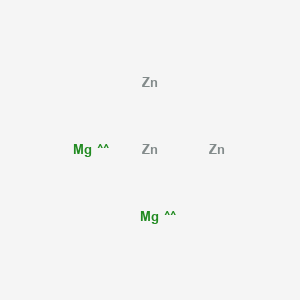
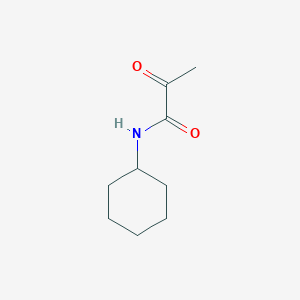
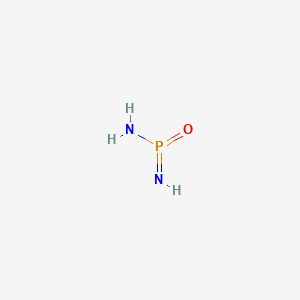
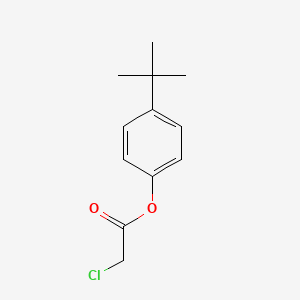
![4-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14721961.png)

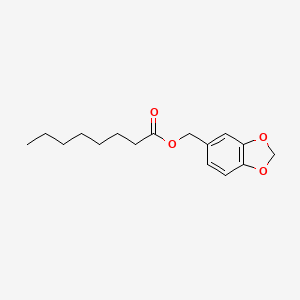

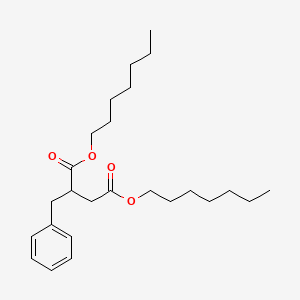
![N-[(4-Dimethylaminophenyl)methylideneamino]-4-nitro-benzenesulfonamide](/img/structure/B14721981.png)
